molecular formula C17H26N4O4 B13072690 ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate

ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate

Cat. No.: B13072690
M. Wt: 350.4 g/mol
InChI Key: MNSOYCRJVLPDAH-GHMZBOCLSA-N
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Description

Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.0²,⁶]undeca-2,4-diene-5,10-dicarboxylate is a nitrogen-rich tricyclic compound featuring a fused bicyclo[6.3.0] core with four nitrogen atoms and two tert-butyl carboxylate groups. This compound has a molecular formula of C₁₇H₂₆N₄O₄, a molecular weight of 350.42 g/mol, and a purity ≥95%. It is stored at room temperature (RT) and protected from light, though commercial availability is currently discontinued .

Properties

Molecular Formula

C17H26N4O4

Molecular Weight

350.4 g/mol

IUPAC Name

ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate

InChI

InChI=1S/C17H26N4O4/c1-16(2,3)24-14(22)13-19-18-12-11-9-20(7-10(11)8-21(12)13)15(23)25-17(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1

InChI Key

MNSOYCRJVLPDAH-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=NN=C2N1C[C@@H]3[C@H]2CN(C3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C2N1CC3C2CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, protection and deprotection steps, and the use of specific reagents to achieve the desired configuration and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity.

Anti-inflammatory Effects

Compounds featuring tetrazole rings have been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and pathways suggests that ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate could be explored for treating inflammatory diseases.

Material Science

The unique structural features of this compound make it a candidate for use in advanced materials.

Polymer Chemistry

The compound can serve as a monomer or cross-linking agent in polymer synthesis due to its dicarboxylate functionality. This application can lead to the development of polymers with enhanced thermal stability and mechanical properties.

Nanotechnology

In nanotechnology applications, this compound may be utilized in the formulation of nanoparticles for drug delivery systems or as a stabilizing agent for nanomaterials.

Environmental Applications

Research into the environmental impact of chemical compounds has gained importance in recent years.

Biodegradability Studies

The compound's structure can influence its biodegradability and environmental persistence. Investigating the degradation pathways of this compound can provide insights into its environmental fate and help assess its suitability for use in eco-friendly formulations.

Case Studies and Data Tables

Application AreaPotential BenefitsRelevant Findings
Medicinal ChemistryAnticancer and anti-inflammatory propertiesSimilar compounds show inhibition of tumor growth
Material ScienceEnhanced thermal stability and mechanical propertiesPotential as a polymer monomer
Environmental ApplicationsInsights into biodegradabilityNeed for studies on degradation pathways

Mechanism of Action

The mechanism by which ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • tert-butyl groups confer steric bulk and stability compared to ethyl esters in analogs .

Physicochemical Properties

Thermal and Spectroscopic Data

Compound Name Boiling Point (°C) Flash Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (¹H/¹³C)
Ditert-butyl (1S,8S)-tetraaza analog N/A N/A N/A N/A
Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate 485.4 189 2964 (C-H), 1672 (C=O) δ 4.3–4.5 (CH₂CH₃), δ 170–175 (C=O)
3,4,6,10-Tetramethylundeca-2,9-dienal (23) 115–117 (0.16 Torr) N/A 1672 (C=O), 1632 (C=C) δ 9.45 (CHO), δ 5.15–5.50 (C=C-H)

Notes:

  • The sulfur-containing analog (C₁₄H₁₂O₄S₃) exhibits high thermal stability (b.p. 485.4°C), likely due to strong S–S interactions .
  • Aldehyde derivatives (e.g., compound 23) show lower boiling points under reduced pressure, reflecting volatility from polar carbonyl groups .

Key Observations :

  • Aldehyde derivatives achieve moderate yields (46–67%), while nitrogenous tricyclic systems likely require more complex routes, reducing accessibility .
  • Sulfur-based analogs benefit from established thiophene chemistry, though yields are unreported .

Biological Activity

Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tetrazatricyclo structure which may contribute to its biological activity. The presence of multiple functional groups such as dicarboxylates and tert-butyl moieties suggests potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various microbial strains. For instance, compounds similar in structure have shown effectiveness against Gram-positive bacteria .
  • Antioxidant Properties : The presence of tert-butyl groups is often associated with enhanced antioxidant activity. This may be due to their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Potential Anticancer Effects : Some derivatives of similar structures have been explored for their anticancer properties. The inhibition of specific cancer cell lines has been observed in related compounds .

The mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
  • Cell Signaling Modulation : The compound may interact with cell signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialInhibition of Gram-positive bacteria
AntioxidantFree radical scavenging
AnticancerInhibition of cancer cell lines

Detailed Research Findings

  • Antimicrobial Studies : A study conducted by Volpe et al. demonstrated that compounds similar to this compound showed significant antimicrobial activity against various strains of bacteria . This suggests a potential application in developing new antimicrobial agents.
  • Antioxidant Activity : Research published in the MDPI journal highlighted the antioxidant properties of related compounds with tert-butyl groups which could potentially translate to similar effects in ditert-butyl derivatives .
  • Anticancer Potential : A systematic review indicated that compounds with structural similarities exhibited cytotoxic effects on cancer cells through various mechanisms including apoptosis induction and cell cycle arrest .

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